3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide
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Overview
Description
3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide is a chemical compound with a complex structure that includes a chlorophenyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide typically involves the reaction of 2-chlorobenzoyl chloride with (1R)-1-(3-methoxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-[(1R)-1-(4-methoxyphenyl)ethyl]propanamide
- 3-(2-chlorophenyl)-N-[(1R)-1-(2-methoxyphenyl)ethyl]propanamide
Uniqueness
3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.
Properties
Molecular Formula |
C18H20ClNO2 |
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Molecular Weight |
317.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C18H20ClNO2/c1-13(15-7-5-8-16(12-15)22-2)20-18(21)11-10-14-6-3-4-9-17(14)19/h3-9,12-13H,10-11H2,1-2H3,(H,20,21)/t13-/m1/s1 |
InChI Key |
CALIAKPYMIZSIN-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)NC(=O)CCC2=CC=CC=C2Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)CCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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